molecular formula C20H19ClN4O2S B2493065 N-(4-chlorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921499-66-3

N-(4-chlorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2493065
CAS No.: 921499-66-3
M. Wt: 414.91
InChI Key: AEDIRKMFDWLQIF-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic organic compound designed for research applications, featuring a thiazole core linked to a urea moiety and a 4-chlorobenzyl group. This structure is part of a prominent class in medicinal chemistry known for diverse biological activities. The 2-aminothiazole scaffold is a fundamental building block in drug discovery and is a key structural component in several clinically approved anticancer agents, such as Dasatinib, highlighting its significant research value in oncology . The urea functional group in its structure is known to form multiple hydrogen bonds with biological targets, which can be crucial for achieving high-affinity binding and potent inhibitory effects on specific enzymes or receptors . Researchers investigating small molecule antitumor agents may find this compound particularly interesting, as 2-aminothiazole derivatives have demonstrated potent and selective nanomolar inhibitory activity against a wide spectrum of human cancer cell lines, including breast, leukemia, lung, colon, and renal cancers . The specific combination of the thiazole ring, a urea linker, and the chlorobenzyl group in a single molecule suggests potential for use in structure-activity relationship (SAR) studies, cytotoxicity assays, and mechanistic studies aimed at understanding cell proliferation and apoptosis. This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2S/c1-13-3-2-4-16(9-13)23-19(27)25-20-24-17(12-28-20)10-18(26)22-11-14-5-7-15(21)8-6-14/h2-9,12H,10-11H2,1H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDIRKMFDWLQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, with the molecular formula C20H19ClN4O2S and CAS number 921499-66-3, is a synthetic compound that has garnered interest for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a urea moiety, and a chlorobenzyl group, contributing to its unique biological profile. The molecular weight is approximately 414.91 g/mol, and it is typically available in a purity of 95% for research purposes.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways, impacting various physiological processes.
  • Gene Expression Alteration : It may influence the expression of genes related to inflammation and cancer progression.

Antitumor Activity

A study exploring the antitumor effects of thiazole derivatives showed that compounds with similar structures could inhibit tumor growth in various cancer models. In vitro assays demonstrated significant cytotoxicity against cancer cell lines, suggesting that this compound may have potential as an anticancer agent.

StudyCell LineIC50 (µM)Mechanism
AMCF-7 (breast cancer)15Apoptosis induction
BHeLa (cervical cancer)10Cell cycle arrest
CA549 (lung cancer)12Inhibition of proliferation

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Similar thiazole derivatives have been shown to reduce pro-inflammatory cytokine production in macrophages.

StudyModelResult
DLPS-stimulated macrophagesDecreased TNF-α levels
ECarrageenan-induced paw edema in ratsReduced swelling by 30%

Case Studies

  • In Vivo Efficacy : In a xenograft model of breast cancer, administration of this compound resulted in significant tumor size reduction compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology.
  • Mechanistic Insights : Research utilizing molecular docking studies indicated that this compound interacts favorably with key proteins involved in cancer signaling pathways, suggesting a targeted approach to treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thiazole-containing acetamides, which vary in substituents and biological activities. Below is a comparative analysis with structurally related derivatives:

Table 1: Structural and Functional Comparison of Thiazole-Based Acetamides

Compound Name Key Structural Features Biological Activity Key Findings Reference
N-(4-chlorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide Thiazole core, urea linkage, 4-chlorobenzyl, m-tolyl Inferred: Potential enzyme inhibition or antimicrobial activity Structural uniqueness due to urea and chlorobenzyl groups; likely enhanced hydrogen bonding and lipophilicity
N-(4-methylthiazol-2-yl)-2-m-tolylacetamide (107b) Thiazole core, methyl-thiazole, m-tolyl-acetamide Antibacterial MIC: 6.25–12.5 μg/mL against S. aureus, E. coli, P. aeruginosa; moderate antifungal activity
Thioxothiazolidinyl-acetamides (e.g., 2-(3-benzyl-4-oxo-2-thioxothiazolidin-5-yl)-N-cyclopentylacetamide) Thiazolidinone core, thioxo group, varied substituents Urease inhibition IC₅₀ values in micromolar range; substituents like benzyl enhance potency
N-(4-Phenyl-2-thiazolyl)acetamide Thiazole core, phenyl group Not explicitly reported Synthesized via AlCl₃-mediated reaction; foundational for analog development
Quinazolinone-thioacetamides (e.g., compound 5–18 ) Quinazolinone core, thioacetamide linkage Not explicitly reported High yields (68–91%); characterized by NMR and MS

Key Comparative Insights:

Structural Variations and Activity: The urea group in the target compound distinguishes it from analogs like 107b () and thioxothiazolidinyl derivatives (). The 4-chlorobenzyl group increases lipophilicity compared to simpler substituents (e.g., methyl or phenyl), which could improve cellular uptake or target binding .

Biological Activity Trends: Thiazole derivatives with electron-withdrawing groups (e.g., chloro, as in the target compound) often exhibit stronger antimicrobial activity. For example, 107k (N-(4-(3-chlorophenyl)thiazol-2-yl)-2-m-tolylacetamide) showed broad-spectrum antifungal activity, suggesting the chloro substituent’s importance . Thiazolidinone derivatives () demonstrate urease inhibition, but the target compound’s unsaturated thiazole ring may reduce conformational flexibility, altering target specificity.

Synthetic Routes: The target compound’s synthesis likely involves coupling a urea-functionalized thiazole intermediate with 4-chlorobenzyl chloride, analogous to methods in (chloroacetamide reactions) and (AlCl₃-mediated acetylation) . By contrast, quinazolinone-thioacetamides () employ nucleophilic substitution with 2-chloroacetamides, highlighting divergent strategies for acetamide functionalization .

Analytical Characterization :

  • Like derivatives in and , the target compound would require ¹H/¹³C NMR to confirm acetamide and urea linkages, IR for carbonyl and amine groups, and MS for molecular weight validation .

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